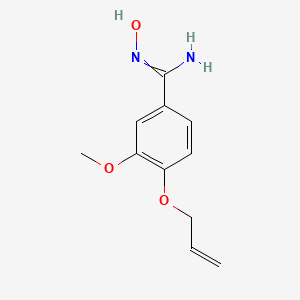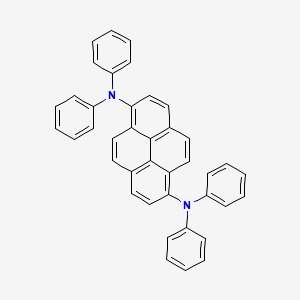
4-Allyloxy-N-hydroxy-3-methoxy-benzamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Allyloxy-N-hydroxy-3-methoxybenzamidine is an organic compound with a complex structure that includes allyloxy, hydroxy, and methoxy functional groups attached to a benzamidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyloxy-N-hydroxy-3-methoxybenzamidine typically involves multiple steps. One common method starts with the preparation of 4-hydroxy-3-methoxybenzonitrile, which is then subjected to allylation and amidation reactions to introduce the allyloxy and benzamidine groups, respectively . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Allyloxy-N-hydroxy-3-methoxybenzamidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Sodium perborate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Allyloxy-N-hydroxy-3-methoxybenzamidine has several scientific research applications:
Mechanism of Action
The mechanism by which 4-allyloxy-N-hydroxy-3-methoxybenzamidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzonitrile: Shares the hydroxy and methoxy groups but lacks the allyloxy and benzamidine functionalities.
4-Methoxybenzamide: Contains the methoxy group and benzamide core but lacks the allyloxy and hydroxy groups.
3,4-Dihydroxybenzonitrile: Contains two hydroxy groups but lacks the methoxy, allyloxy, and benzamidine groups.
Uniqueness
4-Allyloxy-N-hydroxy-3-methoxybenzamidine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
N'-hydroxy-3-methoxy-4-prop-2-enoxybenzenecarboximidamide |
InChI |
InChI=1S/C11H14N2O3/c1-3-6-16-9-5-4-8(11(12)13-14)7-10(9)15-2/h3-5,7,14H,1,6H2,2H3,(H2,12,13) |
InChI Key |
OMLXAIWNFBDEKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=NO)N)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3a,6a-Dihydro-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13932308.png)



![Tert-butyl 4-[(4-bromo-2-fluorophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B13932338.png)
![6-Bromo-8-fluoro-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B13932350.png)



![methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13932372.png)


